molecular formula C28H25ClN2O4 B11132550 2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132550
M. Wt: 489.0 g/mol
InChI Key: HEKOFOPJOXTHTD-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, phenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the 5-chloropyridin-2-yl and 4-(hexyloxy)phenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced analogs.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloropyridinyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its chromeno-pyrrole core, coupled with the chloropyridinyl and hexyloxyphenyl groups, provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(4-hexoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25ClN2O4/c1-2-3-4-7-16-34-20-13-10-18(11-14-20)25-24-26(32)21-8-5-6-9-22(21)35-27(24)28(33)31(25)23-15-12-19(29)17-30-23/h5-6,8-15,17,25H,2-4,7,16H2,1H3

InChI Key

HEKOFOPJOXTHTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

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